molecular formula C19H23N3O5S B2493299 N-(3,4-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251578-14-9

N-(3,4-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B2493299
CAS No.: 1251578-14-9
M. Wt: 405.47
InChI Key: NRKBWDBUHWFXGT-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethylphenyl group, a morpholinosulfonyl group, and a pyridinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide typically involves multiple steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Morpholinosulfonyl Group: This step involves the sulfonylation of the pyridinone core using morpholine and a sulfonyl chloride reagent under basic conditions.

    Attachment of the Dimethylphenyl Group: The final step is the acylation of the intermediate with 3,4-dimethylphenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Hydroxylated derivatives of the dimethylphenyl group.

    Reduction: Sulfide derivatives.

    Substitution: Compounds with different nucleophiles replacing the morpholine moiety.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound can be studied for its potential interactions with biological macromolecules. Its structural features suggest it could act as an inhibitor or modulator of certain enzymes or receptors.

Medicine

In medicine, the compound may have potential as a therapeutic agent. Its ability to interact with biological targets could make it useful in the development of drugs for treating diseases such as cancer or inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-N-(methylsulfonyl)-glycine: This compound shares the dimethylphenyl and sulfonyl groups but differs in the rest of its structure.

    3,4-Dimethylphenyl isocyanate: A simpler compound that contains the dimethylphenyl group but lacks the pyridinone and morpholinosulfonyl groups.

Uniqueness

N-(3,4-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-14-5-6-16(12-15(14)2)20-18(23)13-21-7-3-4-17(19(21)24)28(25,26)22-8-10-27-11-9-22/h3-7,12H,8-11,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKBWDBUHWFXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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